Cas no 2580180-36-3 (Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate)

Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate is a versatile chiral building block used in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key advantages include the presence of both a methylamino group and an oxetane ring, which enhance its utility as an intermediate for bioactive molecules. The tert-butyl ester group offers stability and facilitates further functionalization under mild conditions. The oxetane moiety contributes to improved metabolic stability and solubility in drug candidates. This compound is valuable for constructing complex molecular architectures with precise stereocontrol, making it a preferred choice for medicinal chemistry and process development.
Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate structure
2580180-36-3 structure
Product Name:Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate
CAS No:2580180-36-3
MF:C10H19NO3
MW:201.262763261795
CID:5658907
PubChem ID:165889247
Update Time:2025-06-28

Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate
    • 2580180-36-3
    • EN300-27727889
    • Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate
    • Inchi: 1S/C10H19NO3/c1-10(2,3)14-9(12)8(11-4)7-5-13-6-7/h7-8,11H,5-6H2,1-4H3
    • InChI Key: XMHMNSOVQCMAQH-UHFFFAOYSA-N
    • SMILES: O1CC(C1)C(C(=O)OC(C)(C)C)NC

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 47.6Ų

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Additional information on Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate

Introduction to Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate (CAS No. 2580180-36-3)

Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate, identified by the chemical abstracts service number 2580180-36-3, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for further exploration in the development of novel therapeutic agents. The presence of both a tert-butyl group and an oxetane ring in its molecular structure imparts distinct reactivity and stability, which are critical factors in its potential applications.

The tert-butyl group is a well-known sterically hindered alkyl group that can influence the conformation and reactivity of molecules. In Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate, this group is positioned in such a way that it can modulate the electronic properties of the adjacent functional groups, including the methylamino and oxetan-3-yl moieties. This structural feature makes the compound particularly interesting for applications in organic synthesis, where steric hindrance can be leveraged to control reaction pathways and product selectivity.

The oxetan-3-yl ring is another key structural element in this compound. Oxetanes are three-membered heterocyclic ethers that are known for their high reactivity due to the strained C-O bonds. This reactivity can be harnessed in various chemical transformations, making oxetane-containing compounds valuable intermediates in synthetic chemistry. In Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate, the oxetane ring is integrated into a more complex molecular framework, which may enhance its utility in drug design by providing additional sites for functionalization and interaction with biological targets.

The methylamino group introduces a basic nitrogen atom into the molecule, which can participate in hydrogen bonding and other forms of non-covalent interactions. These interactions are crucial for the binding affinity of drug candidates to biological receptors. The combination of the tert-butyl group, oxetane ring, and methylamino moiety in Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate suggests a multifaceted approach to modulating biological activity, potentially making it a versatile scaffold for medicinal chemistry applications.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure of molecules like Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate. These tools allow researchers to predict how a compound will interact with biological targets at the atomic level, providing insights into its potential pharmacological properties. The unique structural features of this compound make it an attractive candidate for further investigation using these cutting-edge techniques.

In addition to its structural significance, Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate has shown promise in preliminary studies as a building block for more complex molecules. Its reactivity and stability make it suitable for use in multi-step synthetic routes, where it can serve as a precursor to more sophisticated drug candidates. The ability to functionalize multiple sites within the molecule allows for fine-tuning of its properties, enabling researchers to optimize its biological activity and pharmacokinetic profile.

The pharmaceutical industry has increasingly focused on developing novel compounds with improved efficacy and reduced side effects. Compounds like Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate that incorporate innovative structural motifs are well-positioned to meet this demand. By leveraging the unique properties of this molecule, researchers can explore new therapeutic avenues and potentially address unmet medical needs.

One area where this compound has shown particular promise is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth, division, and differentiation. Dysregulation of kinase activity is associated with numerous diseases, making them attractive targets for drug development. The structural features of Tert-butyl 2-(methylamino)-2-(oxetan-3-yl)acetate, particularly its ability to interact with hinge regions and other key sites on kinase proteins, make it a compelling candidate for designing potent inhibitors.

Furthermore, the oxetane ring in this compound can be exploited to develop prodrugs or controlled-release formulations. Oxetanes can undergo ring-opening reactions under specific conditions, releasing active pharmaceutical ingredients (APIs) at targeted sites within the body. This property could be harnessed to improve drug delivery systems, enhancing bioavailability and reducing systemic side effects.

The synthesis of Tert-butyl 2-(methylamino)-2-(oxetan-3-lyl acetate) also presents an opportunity for innovation in synthetic methodologies. The integration of multiple functional groups into a single molecular framework requires careful planning and execution to ensure high yields and purity. Recent advances in catalytic techniques have enabled more efficient synthetic routes, making it feasible to produce this compound on larger scales for industrial applications.

In conclusion, Tert-butyl 2(methylamino)-2(oxeta n -y l acet ate) (CAS No .2580180 -36 -3 ) is a structurally complex compoun d with significant potential i n medicinal chemistry . Its unique combination o f functional groups , along wi th its reactivity an d stability , makes i t an attractive candi date f or further stu dies . By explori ng its properti es an d appl icati ons , researc hers ca n contribute t o th e develop ment o f no vel thera peu tic ag ents tha t ma tch th e ne ed s o f modern medicine . p >

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